2-((3-Methylcyclohexyl)oxy)ethane-1-sulfonyl chloride
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Overview
Description
Preparation Methods
The synthesis of 2-((3-Methylcyclohexyl)oxy)ethane-1-sulfonyl chloride typically involves the reaction of 3-methylcyclohexanol with ethane-1-sulfonyl chloride under specific reaction conditions . The process may require the use of a base such as pyridine to facilitate the reaction. Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
2-((3-Methylcyclohexyl)oxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents are required for these transformations.
Common Reagents and Conditions: Typical reagents used in these reactions include bases like pyridine and nucleophiles such as amines or alcohols.
Scientific Research Applications
2-((3-Methylcyclohexyl)oxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Development: This compound is utilized in the development of pharmaceutical agents due to its unique chemical properties.
Industrial Applications: It finds use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((3-Methylcyclohexyl)oxy)ethane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride derivative. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester products. This reactivity is exploited in various chemical transformations and applications .
Comparison with Similar Compounds
Similar compounds to 2-((3-Methylcyclohexyl)oxy)ethane-1-sulfonyl chloride include:
2-{2-[(3-methylcyclohexyl)oxy]ethoxy}ethane-1-sulfonyl chloride: This compound has a similar structure but with an additional ethoxy group.
Ethanesulfonyl chloride, 2-[(3-methylcyclohexyl)oxy]-: Another closely related compound with similar chemical properties.
The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis and pharmaceutical development .
Properties
Molecular Formula |
C9H17ClO3S |
---|---|
Molecular Weight |
240.75 g/mol |
IUPAC Name |
2-(3-methylcyclohexyl)oxyethanesulfonyl chloride |
InChI |
InChI=1S/C9H17ClO3S/c1-8-3-2-4-9(7-8)13-5-6-14(10,11)12/h8-9H,2-7H2,1H3 |
InChI Key |
IBMBGEOCXQGXSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)OCCS(=O)(=O)Cl |
Origin of Product |
United States |
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